1-Bromo-1,1,2-trideuterioundecane
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Description
Synthesis Analysis
The synthesis of brominated compounds like 1-bromo-1,1,2-trideuterioundecane often involves regiospecific reactions. For instance, the bromination of tricyclo[4.3.1.12,5]undecane yielded exclusively a 1-bromo derivative, with the structure determined using deuterium isotope effects on 13C NMR signals, highlighting the high reactivity of specific carbon atoms in carbocation reactions (Inamoto et al., 1978).
Molecular Structure Analysis
Molecular structure analyses often involve X-ray crystallography and NMR spectroscopy. For example, the molecular and crystal structure of related brominated compounds has been determined, providing insights into the bonding features and stereochemistry of these molecules (Douglass et al., 1998).
Chemical Reactions and Properties
Brominated compounds participate in various chemical reactions, including ring expansions, addition reactions, and domino cyclization-elimination processes. For instance, 1-bromo-2,3,4,5-tetraethylalumole reacted with 3-hexyne to afford 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, demonstrating the potential for complex molecular transformations (Agou et al., 2015).
Physical Properties Analysis
The physical properties of brominated compounds like 1-bromo-1,1,2-trideuterioundecane are influenced by their molecular structure. Crystallographic studies provide valuable information on the solid-state structure and phase transitions, as seen in studies on solid bromoform (Myers et al., 1983).
Chemical Properties Analysis
The chemical properties of brominated compounds are characterized by their reactivity, stereochemistry, and interaction with other molecules. For example, N-bromoacetamide-mediated reactions of homoallylic trichloroacetimidates led to the synthesis of 1-bromo-2-amino-3-butene derivatives, showcasing the versatility of brominated compounds in organic synthesis (Zhu et al., 2014).
Scientific Research Applications
Synthetic Chemistry Applications
Bromo-substituted compounds are crucial intermediates in synthetic chemistry, serving as pivotal building blocks for complex molecule synthesis. For example, bromo-lithioethene has been highlighted for its role in organic synthesis, undergoing clean 1,2-addition with aldehydes and ketones to afford 2-bromo-1-alken-3-ols, showcasing the versatility of bromo-substituted reagents in synthesizing various functionalized molecules (Novikov & Sampson, 2005).
Material Science and Polymer Chemistry
In material science, bromo-substituted compounds are utilized in the development of novel materials. For instance, bromo-substituted polyfluorenes were synthesized and used to create bright fluorescence emission-tuned nanoparticles, demonstrating their potential in developing advanced optical materials and devices (Fischer, Baier, & Mecking, 2013).
Catalysis and Mechanistic Studies
Bromo-substituted compounds also play a significant role in catalysis and mechanistic studies, aiding in the understanding of complex chemical processes. For example, research on bromo-substituted olefins utilized in queued chemical transformations has shed light on the intricacies of cross-coupling reactions, offering insights into more efficient synthesis pathways for natural products and pharmaceuticals (Ghasemi, Antunes, & Organ, 2004).
Environmental Tracers
Interestingly, bromoform, a trihalomethane and a bromo-substituted compound, has been studied as a potential tracer of coastal water masses. Its distribution in seawater was monitored to track the movement of cooling water from industrial sources, illustrating the application of bromo-substituted compounds in environmental science (Yang, 2001).
properties
IUPAC Name |
1-bromo-1,1,2-trideuterioundecane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23Br/c1-2-3-4-5-6-7-8-9-10-11-12/h2-11H2,1H3/i10D,11D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPSIIAXIDAQLG-RFZSEEEWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(CCCCCCCCC)C([2H])([2H])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-1,1,2-trideuterioundecane |
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